molecular formula C9H6N4O2 B2765810 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid CAS No. 1345866-65-0

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid

Cat. No.: B2765810
CAS No.: 1345866-65-0
M. Wt: 202.173
InChI Key: HLNAIFWMJUYFJW-UHFFFAOYSA-N
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Description

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6N4O2 and its molecular weight is 202.173. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4,5-tetrazin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNAIFWMJUYFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1,2,4,5-Tetrazin-3-yl)benzoic Acid: Synthesis, Properties, and Bioorthogonal Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal bifunctional molecule in the field of bioorthogonal chemistry. We delve into its chemical structure, physicochemical properties, synthesis, and purification, with a focus on the underlying principles that govern these procedures. The core of this guide is an in-depth exploration of its reactivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry." We present detailed protocols for its application in bioconjugation, pretargeted imaging, and prodrug activation, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to leverage this powerful chemical tool.

Introduction: The Rise of a Bioorthogonal Hub

The advent of bioorthogonal chemistry has transformed our ability to probe and manipulate biological systems in their native environment.[1][2] These reactions, which proceed with high selectivity and efficiency within living organisms without interfering with endogenous biochemical processes, are essential for modern chemical biology.[1][3] Among the most powerful bioorthogonal transformations is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich, strained dienophile, such as trans-cyclooctene (TCO).[1][4] This reaction is characterized by exceptionally fast kinetics and remarkable specificity, making it ideal for in vivo applications.[5][6]

This compound has emerged as a particularly valuable reagent in this context. Its structure ingeniously combines two critical functionalities:

  • The 1,2,4,5-Tetrazine Ring: An electron-poor heteroaromatic system that serves as the reactive "warhead" for the IEDDA cycloaddition.[7]

  • The Benzoic Acid Moiety: A versatile synthetic "handle" that allows for straightforward covalent attachment to a wide range of biomolecules, surfaces, and nanoparticles via standard amide or ester bond formation.[8]

This dual nature makes this compound a cornerstone building block for constructing complex molecular probes, targeted therapeutic agents, and advanced diagnostic tools.[8][9] This guide serves as a detailed manual for its effective utilization.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental to its reliable application. Its identity is confirmed through a combination of spectroscopic techniques and physical measurements.

Table 1: Core Chemical and Physical Properties

Property Value Source
CAS Number 1345866-65-0 [8][10]
Molecular Formula C₉H₆N₄O₂ [8][11]
Molecular Weight 202.17 g/mol [8]
Appearance Pink to Red Solid [8]

| InChIKey | HLNAIFWMJUYFJW-UHFFFAOYSA-N |[11][12] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for verifying the structure and purity of the compound. The spectra are characterized by distinct signals corresponding to the unique chemical environment of each nucleus.[8]

Table 2: Spectroscopic Characterization Data

Technique Parameters Observed Signals (δ in ppm) Source
¹H NMR 500 MHz, DMSO-d₆ 10.66 (s, 1H, Tetrazine-H), 8.62 (d, J=8.5 Hz, 2H, Ar-H ortho to Tetrazine), 8.22 (d, J=8.0 Hz, 2H, Ar-H ortho to COOH) [8][9][12]
¹³C NMR 125 MHz, DMSO-d₆ 166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88 [8][9][12]

| HRMS | ESI Negative | [M-H]⁻ calculated: 201.0418; found: 201.0416 |[8][9][12] |

  • Expert Interpretation: The ¹H NMR spectrum clearly shows the characteristic downfield singlet for the proton on the unsubstituted carbon of the tetrazine ring (~10.66 ppm). The two doublets in the aromatic region correspond to the four protons of the para-substituted benzene ring. In the ¹³C NMR, the signals above 158 ppm correspond to the carbons of the tetrazine ring and the carboxylic acid, confirming the core structure. The HRMS data provides an exact mass measurement, validating the elemental composition with high confidence.

Synthesis and Purification: A Practical Workflow

The most common and reliable synthesis of this compound involves the construction of the tetrazine ring directly onto the benzoic acid framework.[8]

Retrosynthetic Analysis

A retrosynthetic view reveals two primary strategies for constructing the target molecule. The most prevalent approach involves a disconnection of the tetrazine ring, leading back to commercially available precursors.[8]

G cluster_0 Approach 1: Ring Formation cluster_1 Approach 2: Cross-Coupling Target This compound Precursor1 4-Cyanobenzoic acid Target->Precursor1 C-N disconnection (Pinner Reaction) Precursor2 Formamidine + Hydrazine Target->Precursor2 C-N disconnection (Pinner Reaction) Precursor3 3-Halo-1,2,4,5-tetrazine Target->Precursor3 C-C disconnection (Suzuki Coupling) Precursor4 4-Carboxyphenylboronic acid Target->Precursor4 C-C disconnection (Suzuki Coupling)

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol (Approach 1)

This protocol is based on the well-established Pinner-type reaction followed by condensation with hydrazine.[13]

Materials:

  • 4-Cyanobenzoic acid

  • Formamidine acetate

  • Hydrazine hydrate

  • Zinc triflate (Zn(OTf)₂) or Sulfur (S) as a catalyst/oxidant

  • Solvent (e.g., DMSO or a high-boiling alcohol)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyanobenzoic acid (1 equivalent), formamidine acetate (5-10 equivalents), and the catalyst (e.g., Zn(OTf)₂, 0.25-0.5 equivalents).

  • Addition of Hydrazine: Carefully add hydrazine hydrate (excess) to the mixture. Causality Note: Hydrazine is the source of the remaining nitrogen atoms for the tetrazine ring. An excess is used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 80-100 °C. The reaction is typically monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to 48 hours depending on the scale and specific conditions.[9][12][13] The formation of the pink/red product is a visual indicator of progress. Causality Note: Elevated temperature is required to overcome the activation energy for the cyclization and subsequent oxidation to the aromatic tetrazine ring.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and acidified (e.g., with HCl) to precipitate the crude product.

  • Isolation: The crude solid is collected by vacuum filtration and washed with water to remove excess salts and hydrazine.

Purification by Reverse-Phase HPLC

Due to the presence of colored impurities and unreacted starting materials, purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to obtain a high-purity product for biological applications.[8][12]

Table 3: Typical RP-HPLC Purification Parameters

Parameter Condition
Column C18 stationary phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient A linear gradient from ~5% B to 95% B over 20-30 minutes
Flow Rate 1.0 - 5.0 mL/min (depending on column diameter)

| Detection | UV at 254 nm and ~520-530 nm (for the tetrazine chromophore) |

  • Self-Validation: The use of an acidic modifier (TFA or formic acid) in the mobile phase ensures that the carboxylic acid group remains protonated, leading to consistent retention times and sharp peak shapes.[8] Monitoring at both a general UV wavelength (254 nm) and the specific visible wavelength for the tetrazine ensures that the correct fraction is collected.

Reactivity and Mechanism: The IEDDA Click Reaction

The utility of this compound is dominated by its participation in the IEDDA reaction. This reaction is a [4+2] cycloaddition between the electron-poor tetrazine (the diene) and a strained, electron-rich dienophile (e.g., TCO).[1][7]

G cluster_workflow IEDDA Reaction Mechanism R1 Tetrazine-Benzoic Acid plus1 + R2 TCO-Biomolecule arrow1 -> I1 [4+2] Cycloaddition (Unstable Intermediate) R2->I1 k₂ >> 10³ M⁻¹s⁻¹ arrow2 -> I2 - N₂ (gas) (Retro-Diels-Alder) I1->I2 arrow3 -> P1 4,5-Dihydropyridazine (Stable Conjugate) I2->P1

Caption: Mechanism of the IEDDA reaction with trans-cyclooctene (TCO).

The reaction is exceptionally rapid and proceeds via an unstable cycloadduct that immediately undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), forming a stable dihydropyridazine linkage.[1][7] This irreversible process serves as a strong thermodynamic driving force, ensuring the reaction goes to completion even at the low concentrations typical in biological systems.[3]

Applications in Research and Drug Development

The bifunctional nature of this compound is the key to its widespread use. The benzoic acid is first used to attach the tetrazine to a molecule of interest, which is then used as a reactive probe.

Workflow: Biomolecule Conjugation

The most common method for conjugating the benzoic acid is to convert it into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

G cluster_workflow Bioconjugation Workflow start 4-(Tz)Benzoic Acid step1 Activate with EDC / NHS start->step1 activated Tz-Benzoic Acid-NHS Ester step1->activated step2 React with Biomolecule-NH₂ (e.g., Antibody) activated->step2 final Tetrazine-Labeled Biomolecule step2->final

Caption: Workflow for activating and conjugating the benzoic acid handle.

Experimental Protocol: Protein Labeling and Detection

This two-stage protocol demonstrates a typical use-case for labeling a protein and subsequently detecting it with a fluorescent probe.

Part A: Labeling a Protein with Tetrazine

  • Activation: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.5 eq) and N-hydroxysuccinimide (NHS, 1.5 eq). Stir at room temperature for 1-2 hours to form the NHS ester.

  • Buffering: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0). Causality Note: Amine-containing buffers like Tris will compete with the protein for reaction with the NHS ester.

  • Conjugation: Add a 5-20 molar excess of the activated tetrazine-NHS ester solution to the protein solution. Incubate at room temperature for 2-4 hours or at 4 °C overnight.

  • Purification: Remove excess, unreacted tetrazine reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS. The purified tetrazine-labeled protein is now ready for use.

Part B: Detecting the Labeled Protein

  • Reaction: To the purified tetrazine-labeled protein, add a TCO-functionalized fluorescent dye (e.g., TCO-FITC) in a 1.5-2 molar excess.

  • Incubation: The reaction is typically complete within minutes at room temperature.[4]

  • Analysis: The fluorescently labeled protein can be visualized and quantified using techniques like SDS-PAGE with fluorescence imaging or flow cytometry.

Advanced Applications
  • Pretargeted Radioimmunotherapy and Imaging: This strategy dramatically improves the target-to-background ratio in nuclear medicine.[5][6] An antibody conjugated to this compound is administered first. After it has localized to the tumor and cleared from the blood, a small, rapidly clearing TCO-labeled radiotracer is injected. The IEDDA reaction "clicks" the radioisotope onto the tumor-bound antibody, delivering a high radiation dose specifically to the target while minimizing exposure to healthy tissues.[1][5]

  • "Click-to-Release" Prodrug Activation: In this innovative approach, a potent drug is "caged" with a TCO moiety, rendering it inactive.[3] This prodrug can be administered systemically. A targeting molecule (e.g., an antibody) carrying the tetrazine is then used to localize the reaction. When the tetrazine reacts with the TCO-caged drug at the target site, the subsequent electronic rearrangement of the IEDDA product cleaves the linker, releasing the active drug with high spatiotemporal control.[1][3]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful platform for innovation in chemical biology, diagnostics, and therapeutics. Its robust synthesis, well-defined reactivity, and bifunctional architecture provide researchers with a reliable tool for a vast array of applications. By enabling the precise and efficient conjugation of molecules in complex biological settings, it continues to be a key enabler of next-generation scientific discovery and drug development.

References

  • Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Retrieved from [Link]

  • Musumeci, D., et al. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Coordination Chemistry Reviews. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Retrieved from [Link]

  • Kang, K., et al. (2017). Tetrazine ligation for chemical proteomics. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. MDPI. Retrieved from [Link]

  • Hilaris Publisher. (2023). Recent Developments in Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Journal of Nuclear Medicine & Radiation Therapy. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). DEVELOPMENT OF A NOVEL ANTIBODY-TETRAZINE CONJUGATE FOR BIOORTHOGONAL PRETARGETING.
  • Royal Society of Chemistry. (2024). Post-synthetic modification of metal-organic frameworks via tetrazine click chemistry. ChemComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and reactivity of various tetrazines and dienophiles. Retrieved from [Link]

Sources

role of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on the integration of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid into Metal-Organic Frameworks (MOFs). It is designed for researchers requiring actionable protocols, mechanistic insights, and validated applications in drug delivery and materials science.

Technical Whitepaper | Version 2.0

Executive Summary

The integration of This compound (TzBA) into Metal-Organic Frameworks (MOFs) represents a paradigm shift in reticular chemistry, moving from static porous structures to kinetically responsive, bio-orthogonal platforms. Unlike standard dicarboxylate linkers used for structural scaffolding, TzBA is a monotopic functional ligand . Its primary role is the Post-Synthetic Modification (PSM) of amino-functionalized MOFs (e.g., UiO-66-NH₂, MIL-101-NH₂) to generate "Click-Reactive" MOFs.

These Tetrazine-MOFs (Tz-MOFs) exploit the Inverse Electron-Demand Diels-Alder (IEDDA) reaction—the gold standard of bio-orthogonal chemistry—enabling ultrafast, catalyst-free conjugation with strained alkenes (e.g., trans-cyclooctene). This guide details the synthesis, integration, and application of TzBA, focusing on "Click-to-Release" drug delivery and fluorescence-based sensing.

Part 1: Ligand Chemistry & Synthesis

Chemical Profile
  • Compound: this compound[1][2]

  • Role: Heterobifunctional Linker (Carboxyl anchor + Tetrazine warhead)

  • Key Property: The tetrazine core is electron-deficient, making it highly reactive toward electron-rich dienophiles (strained alkenes/alkynes).

  • Visual Indicator: Distinctive bright pink/red color (λ_abs ≈ 520 nm).

  • Fluorescence: Intrinsically non-fluorescent (or self-quenching) due to

    
     transitions; becomes fluorescent upon IEDDA reaction (fluorogenic "turn-on").
    
Synthesis Protocol

The synthesis of TzBA poses a challenge due to the sensitivity of the tetrazine ring to harsh reduction. The most robust route utilizes a Pinner-like synthesis followed by oxidation.

Step-by-Step Methodology:

  • Precursor Activation: React 4-cyanobenzoic acid (1 equiv) with formamidine acetate (4 equiv) and hydrazine hydrate (40 equiv) in the presence of a sulfur catalyst (1 equiv).

    • Mechanistic Insight: Sulfur activates the nitrile group, facilitating the nucleophilic attack of hydrazine to form the dihydrotetrazine intermediate.

  • Cyclization: Stir at room temperature for 24 hours. The solution will turn orange/red, indicating the formation of the dihydrotetrazine species.

  • Oxidation (Critical Step): Cool the mixture to 0°C. Slowly add sodium nitrite (NaNO₂) (5 equiv) followed by dropwise addition of acetic acid/HCl until pH < 3.

    • Caution: Evolution of toxic nitrogen oxides (

      
      ). Perform in a fume hood.
      
    • Observation: The color shifts to a deep magenta/pink, confirming oxidation to the aromatic tetrazine.

  • Purification: Extract with ethyl acetate, wash with brine, and recrystallize from methanol/dichloromethane.

Part 2: MOF Integration Strategy

Since TzBA is a mono-carboxylic acid, it cannot form the 3D lattice of standard MOFs (which require di- or tri-topic linkers). Instead, it is grafted onto an existing MOF scaffold via Post-Synthetic Modification (PSM) .[3]

The "Amide Coupling" Approach

The most reliable method involves coupling TzBA to Amino-MOFs (e.g., UiO-66-NH₂). This preserves the MOF's crystallinity and porosity while decorating the pore surfaces with reactive tetrazine groups.[4]

Reaction Scheme:



Experimental Protocol: Functionalizing UiO-66-NH₂

Reagents:

  • UiO-66-NH₂ (activated/dried)

  • This compound (TzBA)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve TzBA (1.5 equiv relative to MOF amine sites) in DMF. Add EDC·HCl (1.5 equiv) and NHS (1.5 equiv). Stir for 30 mins to form the NHS-ester.

  • Coupling: Add dried UiO-66-NH₂ powder to the solution.

  • Incubation: Heat at 60°C for 24 hours.

    • Why 60°C? Higher temperatures degrade the tetrazine; lower temperatures result in poor diffusion into the MOF pores.

  • Washing: Centrifuge and wash with DMF (

    
    ) and Methanol (
    
    
    
    ) to remove unreacted ligand.
    • Validation: The MOF powder should turn from pale yellow (UiO-66-NH₂) to pink (Tz-MOF).

Data Interpretation: Validation Metrics
TechniqueExpected ResultInterpretation
PXRD Unchanged patternsFramework integrity maintained during PSM.
FT-IR New peak @ 1680 cm⁻¹Formation of Amide I bond (-NH-CO-).
UV-Vis Absorbance @ 520 nmPresence of intact tetrazine moiety.
BET Surface Area Decrease (~20-30%)Ligand occupies pore volume; confirms internal functionalization.

Part 3: Functional Applications

Inverse Electron-Demand Diels-Alder (IEDDA) Click Chemistry

The Tz-MOF serves as a "Click-Ready" material. It reacts specifically with strained alkenes (e.g., trans-cyclooctene, TCO) or norbornene derivatives.

  • Kinetics:

    
     (Orders of magnitude faster than azide-alkyne click).
    
  • Bio-orthogonality: Does not interfere with biological thiols or amines.

  • Byproduct: Nitrogen gas (

    
    )—inert and non-toxic.[5]
    
"Click-to-Release" Drug Delivery

This is the most advanced application. The Tz-MOF acts as a carrier or a trigger.

Mechanism:

  • Loading: A prodrug is modified with a trans-cyclooctene (TCO) linker containing a carbamate group.

  • Triggering: When the TCO-Prodrug encounters the Tz-MOF (or vice versa), the IEDDA reaction occurs.

  • Elimination: The resulting dihydropyridazine adduct spontaneously tautomerizes, causing an electronic cascade that cleaves the carbamate bond, releasing the free drug.

Visualization of the Workflow

The following diagram illustrates the synthesis and "Click-to-Release" mechanism.

G cluster_0 Ligand Synthesis cluster_1 MOF Integration (PSM) cluster_2 Click-to-Release Application Precursor 4-Cyanobenzoic Acid Intermed Dihydrotetrazine Precursor->Intermed + Hydrazine + Formamidine TzBA TzBA Ligand (Pink) Intermed->TzBA + NaNO2 (Oxidation) UiO UiO-66-NH2 (Yellow) TzMOF Tz-MOF (Pink/Reactive) UiO->TzMOF + TzBA + EDC/NHS Complex Intermediate Adduct TzMOF->Complex + TCO-Drug (IEDDA Reaction) TCO_Drug TCO-Caged Drug Release Free Drug Released Complex->Release Tautomerization & Elimination

Caption: Workflow from ligand synthesis to MOF functionalization and bio-orthogonal drug release.

Part 4: References

  • Synthesis of Tetrazine Ligands:

    • Title: Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

    • Source:Bioconjugate Chemistry (ACS).

    • URL:[Link]

  • Post-Synthetic Modification of UiO-66-NH₂:

    • Title: Post-synthetic modification of the metal–organic framework compound UiO-66.[6][7]

    • Source:Journal of Materials Chemistry (RSC).[6]

    • URL:[Link]

  • Tetrazine-MOF Click Chemistry:

    • Title: Tetrazine-Based Metal-Organic Frameworks as Scaffolds for Post-Synthetic Modification by the Click Reaction.

    • Source:European Journal of Inorganic Chemistry.

    • URL:[Link]

  • Click-to-Release Mechanism:

    • Title: Tetrazine-induced activation of a trimethyl lock as a click-to-release system for protected doxorubicin.[8]

    • Source:Chemical Communications.[8]

    • URL:[Link]

  • General Tetrazine MOF Applications:

    • Title: Tetrazine Linkers as Plug-and-Play Tags for General Metal-Organic Framework Functionalization.[3]

    • Source:Angewandte Chemie International Edition.

    • URL:[Link]

Sources

Methodological & Application

Revolutionizing Live-Cell Dynamics: A Detailed Protocol for Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Limits of Conventional Imaging

Live-cell imaging is a cornerstone of modern biological research, offering a window into the dynamic processes that govern life. However, the tools used to visualize these processes must be highly specific and non-perturbative. Traditional methods, such as fluorescent protein fusions, can suffer from drawbacks like steric hindrance and altered protein function. Bioorthogonal chemistry, a class of reactions that occur rapidly and selectively within living systems without interfering with native biochemical processes, offers a powerful alternative.[1]

Among the expanding bioorthogonal toolkit, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO) has emerged as a premier strategy for live-cell labeling.[1][2] This "click chemistry" reaction boasts exceptionally fast kinetics, often orders of magnitude greater than other bioorthogonal reactions, allowing for the use of low, non-toxic concentrations of labeling reagents.[3][4] The reaction is catalyst-free, proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and 37°C), and forms a stable covalent bond, making it an ideal tool for a wide array of applications, including protein tracking, glycan imaging, and targeted drug delivery.[4][5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the tetrazine-TCO ligation mechanism, detailed protocols for its application in live-cell imaging, and expert insights into optimization and troubleshooting.

The Mechanism: A Rapid and Irreversible Bioorthogonal Reaction

The tetrazine-TCO ligation is a two-step process initiated by an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[8] In this reaction, the electron-deficient tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile).[1][8] This initial cycloaddition is the rate-determining step and is followed by a retro-Diels-Alder reaction, which involves the irreversible elimination of nitrogen gas (N₂), forming a stable dihydropyridazine conjugate.[4][8]

The reaction's kinetics are highly tunable and depend on the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine ring and electron-donating groups on the TCO moiety can significantly accelerate the reaction rate.[8][9][10] This allows for the rational design of tetrazine and TCO pairs with reaction rates tailored to specific biological applications.[11]

Tetrazine_TCO_Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Tetrazine Tetrazine (Diene) Electron-Deficient Cycloaddition [4+2] Cycloaddition (IEDDA) Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) Strained Dienophile TCO->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Figure 1: Mechanism of Tetrazine-TCO Ligation. An inverse-electron-demand Diels-Alder reaction followed by a retro-Diels-Alder reaction.

Experimental Protocols: A Step-by-Step Guide to Live-Cell Labeling

This section details a general workflow for labeling a target protein in live cells using the tetrazine-TCO ligation. The protocol is divided into two main stages: introduction of the TCO moiety onto the target biomolecule and the subsequent ligation with a tetrazine-conjugated fluorophore.

Workflow Overview

Live_Cell_Labeling_Workflow cluster_prep Phase 1: TCO Incorporation cluster_ligation Phase 2: Tetrazine Ligation & Imaging Cell_Culture 1. Cell Culture & Preparation TCO_Labeling 2. Labeling with TCO-modified molecule Cell_Culture->TCO_Labeling Introduce TCO to target Tetrazine_Incubation 3. Incubation with Tetrazine-Fluorophore TCO_Labeling->Tetrazine_Incubation Initiate click reaction Wash 4. Washing Steps Tetrazine_Incubation->Wash Remove unbound probe Imaging 5. Live-Cell Imaging Wash->Imaging Visualize labeled target

Figure 2: General workflow for live-cell imaging using Tetrazine-TCO ligation.

Materials and Reagents
  • Cells: Adherent mammalian cell line of choice (e.g., HeLa, U2OS).

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS).

  • TCO-modified molecule: TCO-conjugated antibody, ligand, or metabolic precursor specific to the target of interest.

  • Tetrazine-fluorophore: A fluorescent dye conjugated to a reactive tetrazine moiety.

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4.

  • Imaging System: A fluorescence microscope equipped for live-cell imaging with appropriate filter sets.

Protocol 1: Labeling of Cell Surface Proteins

This protocol describes the labeling of a cell surface receptor using a TCO-conjugated antibody followed by ligation with a tetrazine-fluorophore.

  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish and culture until they reach 60-80% confluency.

    • Wash the cells twice with pre-warmed PBS.

  • TCO-Antibody Incubation:

    • Dilute the TCO-conjugated antibody in complete culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Incubate the cells with the TCO-antibody solution for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells three times with pre-warmed PBS to remove unbound antibody.

  • Tetrazine-Fluorophore Ligation:

    • Prepare a solution of the tetrazine-fluorophore in complete culture medium. A starting concentration of 1-5 µM is recommended.

    • Incubate the cells with the tetrazine-fluorophore solution for 10-30 minutes at 37°C.[10] The short incubation time is often sufficient due to the rapid reaction kinetics.[4]

    • Wash the cells three times with pre-warmed PBS to remove the unbound tetrazine-fluorophore.

  • Live-Cell Imaging:

    • Replace the PBS with fresh, pre-warmed complete culture medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Glycans

This protocol outlines the labeling of cell surface glycans by metabolically incorporating a TCO-modified sugar analog.

  • Metabolic Incorporation of TCO:

    • Culture cells in a medium containing a TCO-modified sugar analog (e.g., TCO-ManNAc for sialic acid labeling) for 1-3 days. The optimal concentration and incubation time will depend on the specific sugar analog and cell type.

    • Wash the cells twice with pre-warmed PBS.

  • Tetrazine-Fluorophore Ligation and Imaging:

    • Follow steps 3 and 4 from Protocol 1 to ligate the metabolically incorporated TCO with a tetrazine-fluorophore and perform live-cell imaging.

Optimization and Troubleshooting

The success of a tetrazine-TCO ligation experiment relies on careful optimization of several parameters.

ParameterRecommended RangeRationale & Considerations
TCO Reagent Concentration 1-50 µMHigher concentrations can lead to non-specific binding, while lower concentrations may result in a weak signal. The optimal concentration is target-dependent.
Tetrazine Reagent Concentration 0.5-10 µMA slight molar excess of the tetrazine reagent (1.05-1.5 fold) relative to the TCO is often recommended to ensure complete reaction.[10]
Incubation Time (Ligation) 5-60 minutesThe exceptionally fast kinetics often allow for short incubation times.[10] Longer times may be necessary for less reactive pairs or lower concentrations.
Temperature Room Temperature to 37°CThe reaction proceeds efficiently at both room temperature and physiological temperature.[10]
pH 6.0-9.0The ligation is robust across a wide pH range, with optimal performance typically observed in physiological buffers like PBS (pH 7.4).[4][10]

Common Issues and Solutions:

  • High Background Signal: This can be caused by non-specific binding of the tetrazine-fluorophore or instability of the tetrazine probe.[12][13]

    • Solution: Reduce the concentration of the tetrazine-fluorophore, decrease the incubation time, and ensure thorough washing steps. Consider using a tetrazine derivative with improved stability and lower non-specific proteome reactivity.[12][13]

  • Low Signal-to-Noise Ratio: This may result from inefficient TCO incorporation, incomplete ligation, or the use of a low-quantum-yield fluorophore.

    • Solution: Optimize the concentration and incubation time for the TCO-modified molecule. Use a more reactive tetrazine/TCO pair.[14] Select a bright, photostable fluorophore.

  • Cell Toxicity: While the reagents are generally biocompatible, high concentrations or prolonged incubations can sometimes lead to cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentrations of both the TCO and tetrazine reagents. Minimize incubation times.

Conclusion: A Versatile Tool for Probing Biological Systems

The tetrazine-TCO ligation has established itself as a powerful and versatile tool in the field of chemical biology. Its unparalleled reaction speed, high specificity, and biocompatibility have enabled researchers to study biological processes with unprecedented detail and minimal perturbation.[1] By understanding the underlying mechanism and carefully optimizing the experimental parameters, scientists can harness the full potential of this remarkable bioorthogonal reaction to advance our understanding of live-cell dynamics and drive innovation in drug development and diagnostics.

References

  • Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. National Center for Biotechnology Information. Available at: [Link]

  • Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers Media S.A.. Available at: [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. National Center for Biotechnology Information. Available at: [Link]

  • trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. National Center for Biotechnology Information. Available at: [Link]

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. American Chemical Society. Available at: [Link]

  • Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. bioRxiv. Available at: [Link]

  • Light-controlled bioorthogonal tetrazine ligation in living cells. ResearchGate. Available at: [Link]

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. Available at: [Link]

  • Protein imaging with tetrazine ligation using small molecule-TCO... ResearchGate. Available at: [Link]

  • Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. PubMed. Available at: [Link]

  • Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. Available at: [Link]

  • Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. University of California San Diego. Available at: [Link]

  • Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. bioRxiv. Available at: [Link]

  • Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of tetrazine NHS esters during coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Scientists on Preventing Hydrolysis and Ensuring Successful Bioconjugation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with highly reactive molecules like tetrazine N-hydroxysuccinimide (NHS) esters requires precision. Low conjugation yields are often traced back to a single competing reaction: the hydrolysis of the NHS ester. This guide is designed to provide you with the foundational knowledge and actionable troubleshooting steps to mitigate hydrolysis and maximize the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low or no labeling of my protein. What's the most likely cause?

A1: The most common culprit is the premature hydrolysis of your tetrazine-NHS ester.[1][2][3] NHS esters are highly susceptible to reacting with water (hydrolysis), which converts the ester into a non-reactive carboxylic acid.[4] This reaction directly competes with your desired reaction: the coupling of the tetrazine to a primary amine on your target biomolecule (aminolysis).[5] If the NHS ester hydrolyzes before it can find an amine, your labeling will fail. The rate of this undesirable hydrolysis is heavily influenced by pH, temperature, and buffer choice.[1][4]

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// Product Nodes Conjugate [label="Desired Product\n(Stable Amide Bond)", pos="-3,-2", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Hydrolyzed [label="Inactive Product\n(Carboxylic Acid)", pos="3,-2", fillcolor="#5F6368", fontcolor="#FFFFFF", width=2.5];

// Edges Protein -> Tet_NHS [label=" Aminolysis\n (Desired Reaction)", dir=none]; Water -> Tet_NHS [label=" Hydrolysis\n (Competing Reaction)", dir=none]; Tet_NHS -> Conjugate; Tet_NHS -> Hydrolyzed; } Caption: The central challenge: Aminolysis vs. Hydrolysis.

Troubleshooting Guide: Optimizing Your Reaction Conditions

Q2: How does pH affect my coupling reaction, and what is the optimal range?

A2: The pH of your reaction buffer is the most critical factor you need to control.[5][6][7] It dictates a crucial trade-off:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂). At a pH below 7, most amines on your protein (like the side chain of lysine) are protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction.[7]

  • NHS Ester Stability: As the pH increases, especially above 8.5, the concentration of hydroxide ions (OH⁻) rises, which dramatically accelerates the hydrolysis of the NHS ester.[7][8]

The optimal pH is a compromise that keeps enough amines deprotonated for reaction while minimizing the rate of hydrolysis.[7] For most applications, the recommended pH range is 8.3 to 8.5 .[6][9][10]

pHTemperatureApproximate Half-life of NHS EsterImplication for a 2-hour Reaction
7.00°C4-5 hours[5][8][11]Most of the reagent remains active.
8.04°C~1 hour[5]Significant hydrolysis will occur.
8.64°C10 minutes[2][8][11]Most of the reagent will be inactive.
9.0Room Temp.Minutes[5][12]Reaction is dominated by hydrolysis.

This data illustrates the profound effect of pH on NHS ester stability. As pH increases, the half-life shortens dramatically.

Q3: My buffer contains Tris. Is that a problem?

A3: Yes, it is highly problematic. Buffers containing primary amines, such as Tris (TBS) or glycine , must be avoided during the coupling step.[3][13][14][15] The amine groups in these buffers will compete with your target protein for reaction with the tetrazine-NHS ester, significantly reducing your conjugation efficiency.

Recommended Amine-Free Buffers:

  • Phosphate-Buffered Saline (PBS): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.[13]

  • Carbonate/Bicarbonate Buffer: 0.1 M, pH 8.3-8.5.[6][8][9]

  • HEPES Buffer: 20 mM HEPES.[8][16]

  • Borate Buffer: 50 mM, pH 7-9.[8][16]

If your protein is already in an amine-containing buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[13][15]

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// Start Node Start [label="Low Coupling Efficiency?", pos="0,5", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond, width=3];

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// Connections Start -> Q_pH [label=" Check pH"]; Start -> Q_Buffer [label=" Check Buffer"]; Q_pH -> Q_Reagent [label=" Yes"]; Q_pH -> S_pH [label=" No"]; Q_Buffer -> Q_Storage [label=" Yes"]; Q_Buffer -> S_Buffer [label=" No"]; Q_Reagent -> S_Reagent [label=" No"]; Q_Storage -> S_Storage [label=" No"]; } Caption: A decision tree for troubleshooting common issues.

Protocols and Best Practices

Q4: How should I handle and store my tetrazine-NHS ester to prevent degradation?

A4: Proper handling is critical to preserving the reactivity of your reagent. The primary goal is to minimize any exposure to moisture.[1]

  • Storage: Always store the solid tetrazine-NHS ester at -20°C in a desiccated environment.[3][13] Storing the vial inside a larger container with a desiccant is a good practice.[17]

  • Equilibration: Before opening the vial, always allow it to equilibrate to room temperature for at least 20 minutes.[13][17] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid hydrolysis.[17]

  • Solvent Choice: The solid reagent should be dissolved in a high-quality, anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][18] Ensure the DMF is fresh and amine-free (no fishy odor), as old DMF can contain amine contaminants that consume the NHS ester.[6]

  • Stock Solutions: Prepare stock solutions immediately before use .[2][13] Do not store aqueous solutions of NHS esters.[6] If you must store a stock solution, use anhydrous DMSO or DMF, aliquot it to avoid freeze-thaw cycles, and store it at -20°C for no more than 1-2 months.[6][10]

Q5: Can you provide a baseline protocol for a trial conjugation?

A5: Certainly. This protocol provides a robust starting point. It is designed for a protein concentration of 5 mg/mL, which favors the desired aminolysis reaction over hydrolysis.[16]

Protocol: Trial Protein Conjugation

  • Reagent Preparation:

    • Allow the vial of solid Tetrazine-NHS ester to warm to room temperature for 20 minutes before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount of Tetrazine-NHS ester in anhydrous DMSO. For example, for a reagent with a molecular weight of ~313 g/mol , dissolve ~3.1 mg in 1 mL of anhydrous DMSO.[19]

  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of approximately 5 mg/mL.

  • Reaction Setup:

    • Add a 10-fold molar excess of the Tetrazine-NHS ester stock solution to your protein solution.[2][16] For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required.[2][16]

    • Note: The final concentration of DMSO in the reaction should ideally be below 10% to avoid affecting protein structure.[2]

    • Mix gently by pipetting. Do not vortex vigorously if your protein is sensitive.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13] Lower temperatures can help slow hydrolysis but will also slow the aminolysis reaction, requiring longer incubation times.[20]

  • Quenching (Optional but Recommended):

    • To stop the reaction and ensure no unreacted NHS ester remains, add an amine-containing buffer like Tris to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris, pH 8.0).[2][21]

    • Incubate for an additional 15 minutes at room temperature.[21]

  • Purification:

    • Remove excess, unreacted Tetrazine-NHS ester and reaction byproducts (like N-hydroxysuccinimide) using a desalting column, size-exclusion chromatography, or dialysis.[2][6][21]

By carefully controlling these parameters, particularly pH and reagent handling, you can shift the kinetic balance away from hydrolysis and towards a successful and reproducible tetrazine conjugation.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved February 14, 2026, from [Link]

  • Woodman, R. H. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Various Authors. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Retrieved February 14, 2026, from [Link]

  • Zecha, J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics. Retrieved February 14, 2026, from [Link]

  • Various Authors. (n.d.). Stanford MicroArray Forum - "Quenching NHS-ester reactive CyDyes". Stanford University. Retrieved February 14, 2026, from [Link]

  • Dempsey, D. R., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved February 14, 2026, from [Link]

  • Non-amine IgG Elution buffers. (n.d.). G-Biosciences. Retrieved February 14, 2026, from [Link]

  • Italia, J. S., et al. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. STAR Protocols. Retrieved February 14, 2026, from [Link]

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Various Authors. (2016). Which temperature is the best for EDC/NHS reaction? ResearchGate. Retrieved February 14, 2026, from [Link]

  • Tetrazine-PEG5-NHS Ester User Guide. (n.d.). Vector Labs. Retrieved February 14, 2026, from [Link]

  • Italia, J. S., et al. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. PMC. Retrieved February 14, 2026, from [Link]

  • Covalent Coupling. (n.d.). Bangs Laboratories. Retrieved February 14, 2026, from [Link]

  • Various Authors. (2017). Which amine free additive can I add to protein storage buffer to avoid protein precipitation and get successful carbodiimide microsphere conjugation? ResearchGate. Retrieved February 14, 2026, from [Link]

  • Devaraj, N. K., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Understanding Methyltetrazine-Peg4-Nhs Ester. (2016, July 14). Click Chemistry Tools via Medium. Retrieved February 14, 2026, from [Link]

  • NHS and Sulfo-NHS. (n.d.). Fisher Scientific. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-(1,2,4,5-Tetrazin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid and its derivatives. The unique chemical nature of these compounds, combining a highly reactive tetrazine ring with a versatile benzoic acid moiety, presents specific challenges during purification that require careful consideration.[1] This guide is designed to provide both fundamental understanding and actionable protocols to achieve high purity for your downstream applications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound derivatives, providing explanations and step-by-step solutions.

Question 1: My final product, a this compound derivative, is a persistent pink/purple color, but I expect a different shade. What could be the cause and how do I fix it?

Answer: The color of tetrazine derivatives can be a good initial indicator of purity, but it can also be misleading. The color is influenced by the electronic properties of the substituents on both the tetrazine and the benzoic acid rings.

  • Causality: The vibrant color of tetrazines is due to their extended π-system. Minor impurities or even different salt forms of your compound can alter the electronic environment and thus the observed color. For instance, a pink solid has been reported for this compound, while a purple solid was observed for 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.[2][3] A persistent off-color may indicate the presence of unreacted starting materials, byproducts, or degradation products. One common impurity is the dihydro-tetrazine intermediate, which can have a different color and is prone to oxidation.[4][5]

  • Troubleshooting Protocol:

    • Characterization: Before attempting further purification, characterize your product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to identify any impurities.[1][2]

    • Oxidation Check: If you suspect the presence of the dihydro-tetrazine intermediate, you can attempt a gentle oxidation step. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat it with a mild oxidizing agent like sodium nitrite in the presence of an acid (e.g., acetic acid or dilute HCl) at 0 °C to room temperature.[4] Be cautious, as harsh conditions can lead to degradation.

    • Chromatography: If the impurity is not the dihydro-tetrazine, column chromatography is often the most effective method for separating colored impurities. A gradient elution from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a good starting point.[6][7]

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be effective. The choice of solvent is critical and may require some screening. Common solvents for tetrazine derivatives include methanol, ethanol, or mixtures of dichloromethane and hexane.

Question 2: I am struggling to remove a non-polar impurity from my this compound derivative using column chromatography. What alternative strategies can I employ?

Answer: Co-elution of impurities with similar polarity to the desired product is a common challenge in column chromatography. When dealing with a benzoic acid derivative, exploiting its acidic nature is a powerful purification strategy.

  • Causality: The benzoic acid moiety provides a handle for acid-base extraction. By deprotonating the carboxylic acid, the compound becomes a water-soluble salt, allowing for its separation from non-polar, organic-soluble impurities.[1]

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

    • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution, for example, 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The deprotonated benzoic acid derivative will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

    • Separation: Separate the aqueous layer from the organic layer, which contains the non-polar impurities.

    • Precipitation: Cool the aqueous layer in an ice bath and acidify it with a strong acid like 1 M hydrochloric acid (HCl) until the product precipitates out. The pH should be sufficiently low to ensure complete protonation of the carboxylate.

    • Isolation: Collect the purified solid by filtration, wash with cold water, and dry under vacuum.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound derivatives.

What are the most common impurities in the synthesis of this compound derivatives?

The most common impurities are typically unreacted starting materials and intermediates from the synthetic route. Given that a common synthesis involves the reaction of 4-cyanobenzoic acid with a source of hydrazine and a C1 synthon, you might encounter:[1]

  • 4-Cyanobenzoic acid: The starting nitrile.

  • Dihydro-tetrazine intermediate: The product of the initial cyclization before oxidation.[4][5]

  • Symmetrically substituted tetrazines: If the synthesis is intended to produce an unsymmetrical tetrazine, the formation of symmetrical byproducts can occur.[8][9]

  • Side products from hydrazine: Hydrazine is highly reactive and can lead to various byproducts.

What is the best general-purpose purification method for these compounds?

For many this compound derivatives, a multi-step approach is often the most effective:

  • Initial Work-up: An initial acid-base extraction can remove many non-acidic impurities.[1]

  • Column Chromatography: This is excellent for separating compounds with different polarities. For tetrazine derivatives, silica gel is commonly used with solvent systems like heptane/ethyl acetate or dichloromethane/methanol.[6][7]

  • Recrystallization or Preparative HPLC: For achieving very high purity, recrystallization from a suitable solvent or purification by preparative reverse-phase HPLC can be employed.[2][3] Several research articles report the use of HPLC for the final purification step.[2][3]

How can I assess the purity of my final product?

A combination of analytical techniques is crucial for accurately determining the purity of your this compound derivative:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities through unexpected signals.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of your compound.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV-Vis detector is a powerful tool for quantifying purity by measuring the relative area of the product peak compared to impurity peaks.

My tetrazine derivative appears to be degrading during purification. What can I do to minimize this?

Tetrazines can be sensitive to certain conditions. To minimize degradation:

  • Avoid prolonged exposure to strong acids or bases: While acid-base extraction is useful, prolonged exposure, especially at elevated temperatures, can lead to hydrolysis or other reactions.

  • Minimize exposure to light: Some tetrazines are light-sensitive. It is good practice to protect them from direct light, for example, by using amber vials or covering flasks with aluminum foil.

  • Work at lower temperatures: When possible, perform purification steps at room temperature or below.

  • Use fresh, high-purity solvents: Impurities in solvents can sometimes catalyze degradation.

Experimental Workflow and Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Derivative TypeStationary PhaseEluent System (Gradient)Reference
General aryl-tetrazinesSilica GelHeptane to Ethyl Acetate[7]
More polar derivativesSilica GelDichloromethane to Methanol[6]
Diagram 1: Decision-Making Flowchart for Purification Strategy

Purification_Strategy start Crude Product analysis Initial Purity Assessment (TLC, ¹H NMR) start->analysis decision_purity Is the purity >90%? analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes decision_impurities Are impurities non-polar? decision_purity->decision_impurities No final_product High-Purity Product recrystallization->final_product acid_base_extraction Acid-Base Extraction decision_impurities->acid_base_extraction Yes column_chromatography Column Chromatography decision_impurities->column_chromatography No acid_base_extraction->column_chromatography decision_separation Is separation achieved? column_chromatography->decision_separation prep_hplc Preparative HPLC prep_hplc->final_product decision_separation->final_product Yes decision_separation->prep_hplc No

Caption: A flowchart to guide the selection of an appropriate purification strategy.

References

  • This compound - Benchchem. (n.d.).
  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry.
  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(9), 1845-1851. Retrieved from [Link]

  • Technical Support Center: Troubleshooting Tetrazine-SS-NHS Solubility and Bioconjugation - Benchchem. (n.d.).
  • Technical Support Center: Purification of Tetrazine-Protein Bioconjugates - Benchchem. (n.d.).
  • Glover, D. J., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3078-3082. Retrieved from [Link]

  • Glover, D. J., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. PMC.
  • Wang, M., et al. (2016). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry, 14(30), 7272-7276.
  • Kuchar, M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3126-3134. Retrieved from [Link]

  • Reddit. (2024, February 19). Tetrazine Synthesis Low Yield. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid. Retrieved from [Link]

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Technical Support Center: Optimizing Tetrazine Bioconjugation with Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to pH Adjustment and Troubleshooting

Welcome to the technical support center for tetrazine-based bioconjugation. As researchers, scientists, and drug development professionals, you are at the forefront of innovation, often employing cutting-edge techniques like bioorthogonal chemistry. This guide is designed to provide you with expert, field-proven insights into one of the most common applications: the conjugation of tetrazines to amine-bearing molecules such as proteins, peptides, and small molecule drugs.

A frequent point of confusion is the term "tetrazine-amine coupling." It's important to clarify that this is typically not a direct, one-step reaction. The process almost always involves a highly efficient two-step strategy:

  • Amine Functionalization: The primary amine on your molecule of interest is first modified with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. This is usually achieved using an amine-reactive linker, such as an N-hydroxysuccinimide (NHS) ester.

  • Tetrazine Ligation: The newly installed dienophile (e.g., TCO) is then reacted with your tetrazine-functionalized partner molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is exceptionally fast and specific.

Success hinges on optimizing the conditions for both steps, with pH being the most critical parameter. This guide will walk you through the causality behind experimental choices, providing you with the knowledge to troubleshoot and perfect your conjugations.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for conjugating my amine-containing protein with a tetrazine?

A: The overall process involves two distinct reactions, and the optimal pH for each is different.

  • Step 1 (Amine Labeling with TCO-NHS Ester): This reaction is highly pH-dependent. The primary amines on your protein must be deprotonated (R-NH₂) to act as effective nucleophiles and attack the NHS ester. However, at high pH, the NHS ester itself becomes increasingly susceptible to hydrolysis, where it reacts with water instead of your protein.[1][2] Therefore, a delicate balance must be struck. An optimal pH range of 8.3-8.5 is often recommended for efficient labeling of primary amines with NHS esters.[1]

  • Step 2 (Tetrazine-TCO Ligation): The subsequent "click" reaction is generally robust across a broader pH range, typically between 6.0 and 9.0.[3][4][5][6] While the reaction itself is largely insensitive to minor pH variations within this window, the stability of your specific tetrazine derivative can be a limiting factor. Some tetrazines can degrade in basic aqueous solutions, especially with prolonged exposure.[2][7][8]

Q2: What is the underlying mechanism of the Tetrazine-TCO reaction?

A: The reaction is a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The electron-deficient tetrazine acts as the diene, and the strained TCO acts as the dienophile.[3] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[3][6] This process is extremely fast and chemoselective, meaning it won't cross-react with other functional groups found in biological systems.[9]

Q3: Can I use a Tris buffer for my reaction? It's readily available in my lab.

A: This is a critical point. For the initial amine labeling step with an NHS ester (e.g., TCO-NHS), you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][4] These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[1] For this step, use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][10] Once the excess NHS ester is removed and your molecule is TCO-functionalized, you can perform the subsequent tetrazine ligation in a wider variety of buffers, including PBS.[4]

Q4: My tetrazine reagent seems to lose its color in my buffer. What's happening?

A: The characteristic color of tetrazines (typically pink to red) is due to their conjugated system. Loss of color indicates the tetrazine ring has reacted or degraded. Several factors can cause this:

  • Reaction Completion: The product of the iEDDA reaction (a dihydropyridazine) is colorless. If your TCO-functionalized molecule is present, the color loss indicates a successful reaction.[6]

  • Degradation: Tetrazine stability is a known concern. They can degrade in aqueous solutions, particularly at basic pH or in the presence of nucleophiles like thiols.[2][11] The stability of a given tetrazine is often inversely correlated with its reactivity; more reactive, electron-poor tetrazines tend to be less stable.[2][11] Always use freshly prepared solutions and consider the stability profile of your specific tetrazine derivative.

Troubleshooting Guide: Low Yield & Slow Reactions

This section addresses common problems encountered during the two-step conjugation process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of TCO-Labeled Protein (Step 1) Suboptimal pH for NHS Ester Reaction: If the pH is too low (<7.5), the protein's primary amines are protonated and not sufficiently nucleophilic. If the pH is too high (>9.0), the TCO-NHS ester hydrolyzes rapidly before it can react with the protein.[1]Perform a pH scouting experiment to find the optimal pH for your specific protein, typically starting in the 8.0-8.5 range. Use an amine-free buffer like phosphate or borate.[1][10]
Competing Amines in Buffer: Use of Tris or glycine buffers will quench the NHS ester reaction.[1][4]Buffer exchange your protein into an amine-free buffer (e.g., PBS, HEPES) at the desired pH before adding the TCO-NHS ester.[4]
Hydrolysis of TCO-NHS Ester: The NHS ester is moisture-sensitive. Stock solutions prepared in DMSO or DMF must be anhydrous and used immediately.[2][10]Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions just before use in high-quality anhydrous DMSO or DMF.[10]
Slow or Incomplete Tetrazine Ligation (Step 2) Degraded Tetrazine Reagent: Tetrazines can degrade if not stored properly or if exposed to highly basic conditions for extended periods.[2][7]Store tetrazine reagents protected from light and moisture at -20°C or -80°C.[2] Prepare aqueous solutions fresh and use them promptly. If the reaction buffer is basic, minimize incubation time.
Incorrect Molar Ratio: An insufficient amount of the tetrazine reagent will lead to an incomplete reaction.Use a slight molar excess (e.g., 1.1 to 2.0-fold) of the tetrazine reagent relative to the TCO-labeled molecule to drive the reaction to completion.[3][5][10]
Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the tetrazine and the TCO-functionalized molecule.If possible, increase the concentration of one or both reactants to accelerate the reaction.
No Reaction or Very Low Yield (Both Steps) Inaccurate Quantification of Reactants: Incorrect stock solution concentrations will lead to incorrect stoichiometry and failed reactions.Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your protein and reagent stock solutions before setting up the reaction.
Steric Hindrance: The amine on your protein may be in a sterically inaccessible location, preventing efficient labeling with the TCO-NHS ester.While difficult to overcome, using a TCO-NHS ester with a longer PEG spacer may improve accessibility.

Visualizing the Workflow and pH Effects

A clear understanding of the process flow and the critical influence of pH is essential for success.

Workflow cluster_0 Step 1: Amine Functionalization cluster_1 Step 2: Tetrazine Ligation Protein Protein with Primary Amine (R-NH2) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Reaction (pH 8.3-8.5) TCO_NHS TCO-NHS Ester TCO_NHS->Labeled_Protein Purify1 Purification (Remove excess TCO-NHS) Labeled_Protein->Purify1 Purified_Protein Purified TCO-Protein Purify1->Purified_Protein Conjugate Final Conjugate Purified_Protein->Conjugate iEDDA Reaction (pH 6.0-9.0) Tetrazine Tetrazine Reagent Tetrazine->Conjugate Purify2 Purification (Optional) Conjugate->Purify2

Caption: Overall workflow for conjugating an amine-containing protein to a tetrazine.

ph_effect Protonated R-NH3+ (Unreactive) Deprotonated R-NH2 (Nucleophilic & Reactive) Protonated->Deprotonated pH Increases Stable_NHS Stable & Reactive Hydrolyzed_NHS Hydrolyzed & Unreactive Stable_NHS->Hydrolyzed_NHS pH Increases pH_Scale Low pH (e.g., < 7) ...... Optimal pH (8.3-8.5) ...... High pH (e.g., > 9) Optimal_Zone Optimal Reaction Zone

Caption: The dual effect of pH on the amine nucleophile and NHS ester stability.

Experimental Protocols

Protocol 1: General Two-Step Protein Conjugation

This protocol describes the functionalization of a protein with TCO followed by ligation to a tetrazine-fluorophore.

Part A: Modification of Protein with TCO-NHS Ester

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.3

  • TCO-PEG-NHS ester

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the amine-free Reaction Buffer. Ensure the final protein concentration is between 1-5 mg/mL.

  • TCO-NHS Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 2 µL of the 10 mM TCO-NHS stock.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 10 minutes.

  • Purification: Remove excess, unreacted TCO reagent and quenching buffer using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions. The purified TCO-labeled protein is now ready for ligation.

Part B: Ligation of TCO-Protein to Tetrazine-Fluorophore

Materials:

  • Purified TCO-modified protein (from Part A) in PBS, pH 7.4

  • Tetrazine-fluorophore

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

  • Ligation Reaction: Add a 1.5-fold molar excess of the tetrazine-fluorophore to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification (Optional): If necessary, remove the excess tetrazine-fluorophore using a desalting column or size-exclusion chromatography.

Protocol 2: pH Scouting for Optimal Amine Labeling

This protocol helps determine the optimal pH for labeling your specific protein with an NHS ester.

Materials:

  • Protein of interest

  • A series of amine-free buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl) at different pH values (e.g., 7.5, 8.0, 8.3, 8.5, 9.0)

  • TCO-NHS ester and anhydrous DMSO

  • Method for quantifying labeling efficiency (e.g., mass spectrometry, or reaction with a tetrazine-fluorophore followed by fluorescence measurement)

Procedure:

  • Aliquoting: Prepare five separate, identical aliquots of your protein solution.

  • Buffer Exchange: Exchange each aliquot into one of the prepared pH scouting buffers (pH 7.5, 8.0, 8.3, 8.5, 9.0).

  • Parallel Reactions: Set up five parallel labeling reactions, one at each pH, following steps 2-5 from "Protocol 1, Part A". Ensure the molar excess of TCO-NHS ester is identical for all reactions.

  • Purification: Purify all five samples using identical methods (e.g., spin desalting columns) to remove unreacted reagents.

  • Analysis: Quantify the degree of labeling for each sample using your chosen analytical method.

  • Determination: Compare the results. The pH that yields the highest degree of labeling without significant protein degradation or aggregation is the optimal pH for your system.[12][13]

References

  • Benchchem. (n.d.). Tetrazine-PEG6-Amine Reaction Kinetics Optimization: A Technical Support Resource.
  • Benchchem. (n.d.). Adjusting pH for optimal 3,6-Bis(diethylamino)-1,2,4,5-tetrazine reactivity.
  • Meimetis, L. G., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society. Retrieved from [Link]

  • Neef, D., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Tetrazine Ligation with a TCO-Modified Protein.
  • Dharmasiri, K., et al. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to Tetrazine Click Chemistry with NHS Esters.
  • Benchchem. (n.d.). Side reactions of Tetrazine-SS-NHS and how to avoid them.
  • Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Retrieved from [Link]

  • Vector Labs. (n.d.). Tetrazine-PEG5-NHS Ester User Guide. Retrieved from [Link]

  • Neef, D., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in tetrazine-TCO click chemistry.
  • BroadPharm. (2022). Tetrazine-TCO Ligation Protocol.
  • Agilent Technologies. (2016). Fast Buffer Scouting. YouTube. Retrieved from [Link]

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